5-(Chloromethyl)-2-methyl-1H-imidazole
Overview
Description
5-(Chloromethyl)-2-methyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a chloromethyl group at the 5-position and a methyl group at the 2-position. Imidazoles are a class of compounds known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methyl-1H-imidazole typically involves the chloromethylation of 2-methylimidazole. One common method is the reaction of 2-methylimidazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the 5-position of the imidazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This often involves continuous flow reactors and the use of more efficient catalysts to increase yield and reduce reaction times. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted imidazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted imidazoles depending on the nucleophile used.
Oxidation: Formation of imidazole carboxylic acids or aldehydes.
Reduction: Formation of 2-methylimidazole or other reduced derivatives.
Scientific Research Applications
5-(Chloromethyl)-2-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a building block for the development of pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methyl-1H-imidazole involves its interaction with biological targets through the chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
5-Chloromethylimidazole: Similar structure but without the methyl group at the 2-position, affecting its steric and electronic properties.
1-Methylimidazole: Substituted at the nitrogen atom, leading to different reactivity and applications.
Uniqueness
5-(Chloromethyl)-2-methyl-1H-imidazole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and biological activity. The combination of these substituents allows for versatile chemical modifications and a broad range of applications in various fields .
Properties
IUPAC Name |
5-(chloromethyl)-2-methyl-1H-imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVBLSHGHBUHAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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